Propargyl-PEG2-OH: A Technical Guide for Researchers and Drug Development Professionals
Propargyl-PEG2-OH: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the structure, properties, and applications of Propargyl-PEG2-OH, a versatile bifunctional linker critical in the advancement of bioconjugation and targeted protein degradation.
Propargyl-PEG2-OH is a heterobifunctional molecule featuring a terminal alkyne group and a primary hydroxyl group, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure makes it a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its PEG component imparts increased hydrophilicity and biocompatibility to the parent molecule, while the terminal alkyne and hydroxyl groups provide reactive handles for covalent modification.
Core Properties and Specifications
The physicochemical properties of Propargyl-PEG2-OH are summarized in the table below. These specifications are critical for its application in precise chemical syntheses.
| Property | Value |
| IUPAC Name | 2-[2-(Prop-2-yn-1-yloxy)ethoxy]ethan-1-ol |
| Synonyms | Propargyl-PEG2-alcohol |
| CAS Number | 7218-43-1 |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| Appearance | Colorless to light yellow liquid |
| Purity | Typically ≥95% |
| Density | 1.06 g/cm³ |
| Boiling Point | 81 °C at 1 mmHg |
| Solubility | Soluble in water, DMSO, DCM, and DMF |
| Storage Conditions | Store at -20°C for long-term stability. For short-term (days to weeks), storage at 4°C is acceptable. |
Key Applications in Research and Drug Development
Propargyl-PEG2-OH is a cornerstone in modern bioconjugation techniques, primarily due to its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction's high efficiency and specificity allow for the reliable formation of stable triazole linkages between molecules.
PROTAC Synthesis
A major application of Propargyl-PEG2-OH is in the construction of PROTACs. These chimeric molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The Propargyl-PEG2-OH linker serves to connect the target protein ligand to the E3 ligase ligand. Its defined length and flexibility are crucial for the proper orientation of the two ligands to form a productive ternary complex (Target Protein - PROTAC - E3 Ligase). A prominent example of its use is in the synthesis of Thalidomide-O-PEG2-propargyl, a common intermediate for creating cereblon (CRBN)-recruiting PROTACs.[1][2]
Bioconjugation and PEGylation
The alkyne group of Propargyl-PEG2-OH provides a reactive site for "clicking" onto azide-modified biomolecules, such as proteins, peptides, and nucleic acids.[3] The hydroxyl group can be further functionalized, for example, by converting it into a carboxylic acid or an amine, to enable conjugation to other molecules through amide bond formation or other chemistries. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, a process known as PEGylation.
Experimental Protocols
While specific reaction conditions should be optimized for each unique application, the following sections provide detailed methodologies for the key experiments involving Propargyl-PEG2-OH.
Synthesis of Propargyl-PEG2-OH (Illustrative Protocol)
Materials:
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Diethylene glycol
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Propargyl bromide
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Sodium hydride (NaH) or Potassium hydroxide (B78521) (KOH)
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Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
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Diethyl ether
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
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Brine
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
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To a solution of excess diethylene glycol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add sodium hydride (1.1 equivalents relative to propargyl bromide).
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
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Cool the reaction mixture back to 0 °C and add propargyl bromide (1 equivalent) dropwise.
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Allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
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Extract the product with diethyl ether.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel to yield Propargyl-PEG2-OH.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the "click" reaction between an alkyne-containing molecule like Propargyl-PEG2-OH and an azide-functionalized molecule.[5][6]
Materials:
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Propargyl-PEG2-OH
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Azide-containing molecule
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate (B8700270)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
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Solvent (e.g., water, DMSO, or a mixture)
Procedure:
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Prepare stock solutions of all reagents. A fresh solution of sodium ascorbate should be prepared immediately before use.
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In a reaction vessel, dissolve Propargyl-PEG2-OH (1 equivalent) and the azide-containing molecule (1.1-1.5 equivalents) in the chosen solvent.
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If using a ligand, pre-mix the CuSO₄ (0.01-0.1 equivalents) and the ligand (e.g., THPTA, typically in a 1:2 to 1:5 molar ratio to copper) in the solvent.
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Add the copper/ligand solution to the reaction mixture.
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Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-1.0 equivalents).
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Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours but can be monitored by TLC or LC-MS.
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Upon completion, the product can be purified by standard methods such as column chromatography or preparative HPLC.
PROTAC Synthesis Workflow using Propargyl-PEG2-OH
The synthesis of a PROTAC using Propargyl-PEG2-OH typically involves a two-step process: first, the attachment of one of the ligands to the linker, followed by the attachment of the second ligand. The following is a generalized workflow.
Step 1: Amide Coupling (Example)
This step involves coupling a ligand containing a carboxylic acid to the hydroxyl group of Propargyl-PEG2-OH (after its activation or conversion to an amine). Alternatively, if the Propargyl-PEG2-OH is first converted to Propargyl-PEG2-acid, it can be coupled to an amine-containing ligand.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The product from Step 1, which now contains a terminal alkyne, is reacted with the second ligand that has been functionalized with an azide (B81097) group, following the CuAAC protocol described above.
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the role of the linker in bringing the target protein and the E3 ligase into proximity.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis
This diagram outlines the general synthetic strategy for constructing a PROTAC molecule using Propargyl-PEG2-OH as a linker.
Caption: A generalized workflow for the synthesis of a PROTAC using Propargyl-PEG2-OH.
